molecular formula C7H5Cl3Zn B8688501 2,6-Dichlorobenzylzinc chloride solution

2,6-Dichlorobenzylzinc chloride solution

Cat. No.: B8688501
M. Wt: 260.8 g/mol
InChI Key: TXXQINBXYHNHIM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichlorobenzylzinc chloride solution is an organozinc compound with the molecular formula C7H5Cl3Zn. It is a colorless liquid with a relatively high density and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzylzinc chloride solution can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced as a solution in tetrahydrofuran for ease of handling and use in subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzylzinc chloride solution undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound .

Scientific Research Applications

2,6-Dichlorobenzylzinc chloride solution has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzylzinc chloride solution involves the transfer of the (2,6-dichlorobenzyl) group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichlorobenzylzinc chloride solution is unique due to its ability to participate in both nucleophilic substitution and coupling reactions, making it a versatile reagent in organic synthesis. Its organozinc nature allows for specific reactivity that is not observed in purely inorganic zinc compounds .

Properties

Molecular Formula

C7H5Cl3Zn

Molecular Weight

260.8 g/mol

IUPAC Name

zinc;1,3-dichloro-2-methanidylbenzene;chloride

InChI

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

TXXQINBXYHNHIM-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=C(C=CC=C1Cl)Cl.[Cl-].[Zn+2]

Origin of Product

United States

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